4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride
Overview
Description
“4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride” is a chemical compound with the CAS Number: 1087712-11-5 . It is also known as "BENZENAMINE, 4- (2H-1,2,3-TRIAZOL-2-YL)-, HCL" .
Molecular Structure Analysis
The molecular weight of “4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride” is 196.64 . The InChI key is FPDVWZUXTJFFMQ-UHFFFAOYSA-N . Further structural analysis would require more specific data.Physical And Chemical Properties Analysis
“4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride” is a powder with a melting point of 50-51°C . It is stored at room temperature . .Scientific Research Applications
Catalysis and Synthesis
The compound 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride has been explored in the context of catalysis. For instance, it has been involved in Ruthenium-catalyzed C–H amidation of arenes with sulfonyl azides, leading to the synthesis of 2-(2H-1,2,3-triazole-2-yl)aniline derivatives. This reaction offers an environmentally benign protocol for C–N bond formation, producing N2 gas as the sole byproduct, with a range of functionalities being well tolerated to achieve moderate to excellent yields (Wang et al., 2016).
Photoluminescence
Another area of interest is in photoluminescent applications. Copper(I) complexes incorporating amido-triazole and diphosphine ligands, including derivatives of 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride, have been synthesized. These complexes exhibit long-lived photoluminescence in various states and have been studied for their electrochemical and photophysical properties (Manbeck et al., 2011).
Medical Imaging
In medical imaging, a synthetic pathway for N3O tetradentate ligands, designed to coordinate rhenium cores, utilized 4-(2H-1,2,3-triazol-2-yl)aniline derivatives. The research focused on the coordination behaviors towards different rhenium cores and the potential of these compounds for biomedical applications, such as in radiopharmaceuticals (Wang et al., 2017).
Fluorescent Materials
The compound also features in the synthesis of novel fluorescent materials. For example, fluorescent 2-[4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl]-2H-naphtho [1,2-d] [1,2,3] triazolyl derivatives, synthesized from 4-(4,5-diphenyl-1H-imidazol-2-yl) aniline, displayed absorption in the ultraviolet region and emission in the blue region. These materials' photophysical properties were evaluated for potential applications in fluorescent technologies (Padalkar et al., 2015).
Electrochemical Applications
In electrochemical applications, 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride was used in electropolymerization to anchor ferrocene moieties on conductive surfaces, demonstrating its utility in functionalizing materials for electrochemical devices (Coates et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-(triazol-2-yl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.ClH/c9-7-1-3-8(4-2-7)12-10-5-6-11-12;/h1-6H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDVWZUXTJFFMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2N=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655378 | |
Record name | 4-(2H-1,2,3-Triazol-2-yl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride | |
CAS RN |
1087712-11-5 | |
Record name | 4-(2H-1,2,3-Triazol-2-yl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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